molecular formula C10H16ClNO B1587768 3-(4-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 36397-51-0

3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No. B1587768
CAS RN: 36397-51-0
M. Wt: 201.69 g/mol
InChI Key: CSGONQJCJBQOLK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propan-1-amine is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)propan-1-amine is represented by the formula C10H15NO. The InChI code for this compound is 1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 .


Chemical Reactions Analysis

The specific chemical reactions involving 3-(4-Methoxyphenyl)propan-1-amine are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Methoxyphenyl)propan-1-amine include a molecular weight of 165.24. It is typically stored in a dark place at room temperature .

Scientific Research Applications

Summary of the Application

“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .

Methods of Application or Experimental Procedures

In one study, researchers used immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The asymmetric synthesis was optimized, and the ®-enantiomers could be produced with 88–89% conversion and >99% enantiomeric excess (ee), while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Results or Outcomes

The results of the study showed that “3-(4-Methoxyphenyl)propan-1-amine hydrochloride” can be effectively used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The synthesized compounds had high enantiomeric excess, indicating the potential of this method for the production of enantiopure amines .

Nonlinear Optics

Summary of the Application

“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” is a type of organic compound that has shown promise in the field of nonlinear optics (NLO) .

Methods of Application or Experimental Procedures

In NLO, the compound can be used to alter the intensity, phase, polarization, or propagation direction of light . The specific methods of application or experimental procedures would depend on the particular NLO application.

Serotonin Releasing Agent

Summary of the Application

“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” is structurally similar to 4-Methoxyamphetamine, a potent and selective serotonin releasing agent .

Simulation Visualization

Summary of the Application

“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” can be used in simulation visualizations .

Methods of Application or Experimental Procedures

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . The specific methods of application or experimental procedures would depend on the particular simulation visualization application.

Synthesis of Disubstituted 1-Phenylpropan-2-Amines

Summary of the Application

“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” can be used in the synthesis of racemic disubstituted 1-phenylpropan-2-amines .

Methods of Application or Experimental Procedures

In one study, researchers used a variety of reaction conditions to synthesize racemic disubstituted 1-phenylpropan-2-amines . The specific methods of application or experimental procedures would depend on the particular synthesis application.

Safety And Hazards

The safety information available indicates that 3-(4-Methoxyphenyl)propan-1-amine may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-12-10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGONQJCJBQOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388692
Record name 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propan-1-amine hydrochloride

CAS RN

36397-51-0
Record name 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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